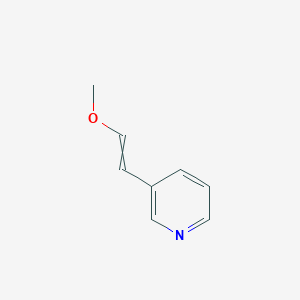
Pyridine, 3-(2-methoxyethenyl)-
Description
Pyridine, 3-(2-methoxyethenyl)- is a pyridine derivative featuring a methoxyvinyl substituent at the 3-position.
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
3-(2-methoxyethenyl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-10-6-4-8-3-2-5-9-7-8/h2-7H,1H3 |
InChI Key |
YVPNYPQBNGOMCO-UHFFFAOYSA-N |
Canonical SMILES |
COC=CC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(2-methoxyethenyl)- can be achieved through several methods. One common approach involves the reaction of 2-methoxyethenyl bromide with pyridine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Pyridine and 2-methoxyethenyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Pyridine, 3-(2-methoxyethenyl)- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-(2-methoxyethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the methoxyethenyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: 3-(2-ethyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine, 3-(2-methoxyethenyl)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Pyridine, 3-(2-methoxyethenyl)- involves its interaction with specific molecular targets. The methoxyethenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. Pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
3-(Piperidin-4-ylmethoxy)pyridine Derivatives
These compounds are among the most well-characterized LSD1 inhibitors. Key features include:
- Potency: IC₅₀ values as low as 29 nM against LSD1, with selectivity >160-fold over monoamine oxidases (MAO-A/B) .
- Mechanism : Competitive inhibition against dimethylated H3K4 peptide substrates, supported by enzyme kinetics and molecular docking studies .
- Structural Advantages :
Table 1: Key LSD1 Inhibitors and Their Activities
Other Pyridine Derivatives
2-Bromo-3-(2-Methoxyethenyl)pyridine (CAS 1158614-18-6)
Pyridine Derivatives with Alternative Substituents
Impact of Substituent Position and Electronic Effects
Enzyme Selectivity and Toxicity
- LSD1 vs. MAO-A/B : 3-(Piperidin-4-ylmethoxy)pyridine derivatives show >160-fold selectivity for LSD1, reducing off-target effects on neurotransmitter metabolism .
- Cellular Toxicity: EC₅₀ values in cancer cells (e.g., 280 nM in leukemia) contrast with minimal toxicity in normal cells, suggesting therapeutic windows .
Molecular Modeling and SAR Insights
- Docking Studies : The pyridine core and piperidinyl group align with LSD1’s substrate-binding pocket, forming critical interactions with FAD and Tyr761 .
- SAR Trends: Bulky substituents (e.g., ethynyl in Compound 28) reduce activity due to steric clashes . Basic amine groups (e.g., piperazinyl in Compound 38) retain partial activity but are less optimal than cyano groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


